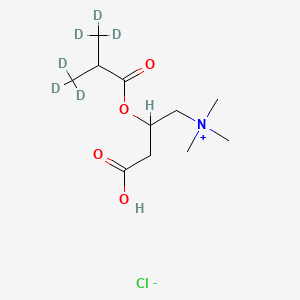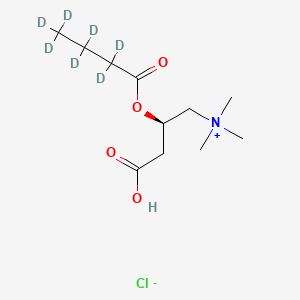
4-Tolyl-d4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tolyl-d4-sulfonamide, also known as 2,3,5,6-tetradeuterio-4-methylbenzenesulfonamide, is a deuterium-labeled derivative of 4-Tolyl-sulfonamide. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C7H5D4NO2S, and it has a molecular weight of 175.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tolyl-d4-sulfonamide typically involves the deuteration of 4-Tolyl-sulfonamide. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is typically ensured through rigorous quality control measures, including chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
4-Tolyl-d4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-Tolyl-sulfonic acid.
Reduction: Formation of 4-Tolyl-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Tolyl-d4-sulfonamide has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to its deuterium labeling.
Biology: Employed in metabolic studies to understand the behavior of sulfonamides in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the study of pharmacokinetics and pharmacodynamics.
Industry: Utilized in the synthesis of deuterated drugs and other compounds for research and development
Mechanism of Action
The mechanism of action of 4-Tolyl-d4-sulfonamide involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the metabolic pathways and pharmacokinetic profiles of drugs. This effect is primarily due to the kinetic isotope effect, where the presence of deuterium alters the rate of chemical reactions involving the compound .
Comparison with Similar Compounds
Similar Compounds
4-Tolyl-sulfonamide: The non-deuterated version of 4-Tolyl-d4-sulfonamide.
p-Toluenesulfonamide: Another sulfonamide with a similar structure but without deuterium labeling
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for the study of reaction mechanisms and metabolic pathways with greater precision. Additionally, the compound’s stability and isotopic purity make it a valuable tool in various fields of research .
Properties
Molecular Formula |
C7H9NO2S |
|---|---|
Molecular Weight |
175.24 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)/i2D,3D,4D,5D |
InChI Key |
LMYRWZFENFIFIT-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])S(=O)(=O)N)[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12418594.png)
![[4-[5-amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B12418601.png)


